molecular formula C11H14F3NO4 B13547298 Tert-butyl2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate

Tert-butyl2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate

Cat. No.: B13547298
M. Wt: 281.23 g/mol
InChI Key: NACBMNLTYPLOGJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a trifluoroacetyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in organic synthesis to protect amines, enhancing solubility and stability during reactions . The trifluoroacetyl moiety (CF₃CO-) is a strong electron-withdrawing group, influencing the compound’s electrophilicity and reactivity, particularly in cyclization or nucleophilic substitution reactions . This compound serves as a key intermediate in pharmaceutical synthesis, especially for spirocyclic and heterocyclic frameworks, as evidenced by its structural analogs in spiro-pyrrolidine-oxindole systems .

Properties

Molecular Formula

C11H14F3NO4

Molecular Weight

281.23 g/mol

IUPAC Name

tert-butyl 2-oxo-3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H14F3NO4/c1-10(2,3)19-9(18)15-5-4-6(8(15)17)7(16)11(12,13)14/h6H,4-5H2,1-3H3

InChI Key

NACBMNLTYPLOGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1=O)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Amidation and Carbonylation Approaches

a. Reaction of 3-Pyrrolidinol with Boc2O (Di-tert-butyl dicarbonate)

One common method involves protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. The process typically proceeds as follows:

  • Starting Material: 3-pyrrolidinol, which contains a hydroxyl group on the pyrrolidine ring.
  • Reaction Conditions: The hydroxyl group reacts with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine, facilitating the formation of the N-Boc protected pyrrolidine-1-carboxylate.
  • Outcome: The Boc group protects the nitrogen, preparing the molecule for subsequent functionalization.

Introduction of the Trifluoroacetyl Group

The trifluoroacetyl moiety is introduced via acylation:

  • Reagents: Trifluoroacetic anhydride or trifluoroacetyl chloride.
  • Procedure: The protected pyrrolidine is reacted with trifluoroacetyl chloride in the presence of a base like pyridine or triethylamine, leading to the formation of the trifluoroacetylated derivative at the nitrogen or at a suitable reactive site.
  • Reaction Conditions: Typically carried out at low temperatures (-20°C to 0°C) to control selectivity and minimize side reactions.

Multistep Synthesis via Wittig and Grignard Reactions

a. Wittig Reaction for Carbon-Carbon Bond Formation

  • Method: The synthesis can involve a Wittig reaction between N-Boc-3-pyrrolidone and a suitable phosphonium ylide derived from trifluoroacetyl precursors.
  • Outcome: This method allows the formation of a double bond or the introduction of the trifluoroacetyl group at the desired position.

b. Grignard Reactions for Functional Group Manipulation

  • Reagents: Organomagnesium halides (e.g., methyl or ethyl Grignard reagents).
  • Procedure: The Grignard reagent can be used to add to electrophilic centers, such as carbonyl groups, followed by oxidation or further functionalization to incorporate the trifluoroacetyl group.

Use of Protecting Groups and Sequential Functionalization

The synthesis often employs protecting groups like Boc to shield reactive amines during multi-step transformations. The sequence generally involves:

  • Protection: Boc protection of the pyrrolidine nitrogen.
  • Acylation: Introduction of the trifluoroacetyl group via acyl chlorides or anhydrides.
  • Deprotection: Removal of protecting groups under acidic or basic conditions, if necessary, to yield the target compound.

Specific Research-Backed Protocols

a. Method from Patent Literature (WO2014206257A1)

This method involves catalytic hydrogenation of pyrrole derivatives under high-pressure hydrogen atmospheres, followed by acylation with trifluoroacetyl reagents, under controlled conditions in ethanol or other solvents. The process emphasizes stereoselectivity and chiral catalyst use to obtain specific isomers.

b. Laboratory-Scale Synthesis (Example from Literature)

  • Step 1: Synthesis of N-Boc-3-pyrrolidone via reaction of pyrrolidine with Boc2O.
  • Step 2: Acylation with trifluoroacetyl chloride under cold conditions.
  • Step 3: Purification via chromatography, yielding the target compound with high purity.

Reaction Conditions and Yields

Method Reagents Solvent Temperature Yield Notes
Boc protection + trifluoroacetylation Boc2O, trifluoroacetyl chloride Dichloromethane, pyridine 0°C to room temperature Up to 63% Commonly used in multi-step synthesis
Wittig reaction N-Boc-3-pyrrolidone + phosphonium ylide Tetrahydrofuran -20°C to 0°C Variable Allows for functional group modifications
Catalytic hydrogenation Pyrrole derivatives + H2 Ethanol 50°C under pressure Variable For stereoselective synthesis

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate with structurally or functionally related compounds, focusing on substituent effects, reactivity, and applications.

Trifluoroacetyl vs. Aromatic Carbonyl (COAr) Derivatives

Compounds with trifluoroacetyl groups exhibit distinct regioselectivity compared to those with aromatic carbonyl groups. For example, in pyrazolopyridine synthesis, the higher electrophilicity of the trifluoroacetyl group (CF₃CO-) directs cyclization to form pyrazolopyridines (e.g., 126 ), whereas less electrophilic COAr groups favor dihydropyrazolopyridines (e.g., 127 ) . This highlights the trifluoroacetyl group’s role in stabilizing transition states through electron withdrawal.

Property Trifluoroacetyl Derivatives Aromatic Carbonyl Derivatives
Electrophilicity High (CF₃CO-) Moderate (ArCO-)
Cyclization Preference Pyrazolopyridines Dihydropyrazolopyridines
Reaction Rate Faster Slower
Reference

Trifluoroacetyl vs. Heptafluorobutyryl Derivatives

Replacing trifluoroacetyl with heptafluorobutyryl (C₃F₇CO-) groups alters mass spectral fragmentation patterns while maintaining similar NMR/IR profiles. For instance, the bis(trifluoroacetyl) derivative of desipramine shows a molecular ion peak at m/z 459, whereas the bis(heptafluorobutyryl) analog appears at m/z 461 due to the larger fluorinated chain . This difference is critical in gas chromatography-mass spectrometry (GC-MS) applications for analyte discrimination.

Property Trifluoroacetyl Derivatives Heptafluorobutyryl Derivatives
Molecular Weight Increase +2 amu per substitution +102 amu per substitution
Mass Spec Fragmentation [M-CF₃CO]⁺ [M-C₃F₇CO]⁺
GC Retention Time Shorter Longer
Reference

Boc-Protected Pyrrolidine Analogs

Structural analogs with alternative acyl or carbamate groups demonstrate the versatility of the Boc-protected pyrrolidine core:

  • tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Lacks the trifluoroacetyl group but retains the Boc-protected amine, emphasizing steric protection over electronic activation .
Compound Key Substituent Reactivity Application
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate CF₃CO- High electrophilicity Spirocyclic drug intermediates
tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate NH₂CH₂- Low reactivity, steric protection Peptide synthesis
tert-butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate CH₃OCOCH₂CH₂NHC(O)- Moderate H-bonding Polymer-supported catalysis

Spiro-Pyrrolidine-Oxindole Derivatives

Spirocyclic analogs like 328 and 330 share the Boc-protected pyrrolidine core but incorporate additional complexity (e.g., spiro-indole moieties). These compounds exhibit higher molecular weights (e.g., 328 : MW 628.35) and distinct stereochemical profiles ([α]D²⁶ = -31.6) compared to the simpler tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate . The trifluoroacetyl group in the parent compound enables easier functionalization at the 3-position, whereas spiro derivatives require multistep syntheses involving osmylation and oxidative cleavage .

Biological Activity

Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate (CAS No. 1027461-31-9) is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a tert-butyl group and trifluoroacetyl moiety, suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C11H14F3NO4
  • Molecular Weight : 281.23 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a trifluoroacetyl functional group, contributing to its chemical reactivity and biological interactions.
PropertyValue
Molecular FormulaC11H14F3NO4
Molecular Weight281.23 g/mol
CAS Number1027461-31-9

The biological activity of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The presence of the trifluoroacetyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antimicrobial efficacy.
  • Cytotoxic Effects : Research indicates that derivatives of pyrrolidine compounds can induce apoptosis in cancer cell lines, suggesting that tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate may also possess anticancer properties.

Case Studies

  • Anticancer Properties : In vitro studies have shown that similar pyrrolidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the micromolar range against human cancer cells, indicating potential for further development as anticancer agents.
  • Antimicrobial Activity : A study examining related compounds found that certain pyrrolidine derivatives displayed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Research Findings

Recent investigations into pyrrolidine derivatives have highlighted several key findings relevant to the biological activity of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate:

  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence biological activity. For example, variations in substituents on the pyrrolidine ring can enhance or reduce cytotoxicity and antimicrobial effectiveness.
  • Pharmacokinetics : Studies suggest that compounds with similar structures may exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are crucial for therapeutic applications.

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